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Compound of Interest

Compound Name: 113-N16B

Cat. No.: B12388897 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of lipid nanoparticles

(LNPs) utilizing the ionizable cationic lipid 113-N16B for potent mRNA delivery, particularly to

pulmonary endothelial cells. The following sections detail the optimized molar ratios of lipid

components, a step-by-step experimental protocol for LNP preparation, and key

characterization methods.

Optimal Molar Ratios for 113-N16B LNP Formulation
The efficacy of LNP-mediated mRNA delivery is highly dependent on the molar ratio of its

constituent lipids. Based on formulations developed for the N-series of lipidoids, which includes

113-N16B, an optimized molar ratio has been established to ensure efficient encapsulation,

stability, and targeted delivery.

Table 1: Optimized Molar Ratios for 113-N16B LNP Formulation
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Component Lipid Type Molar Ratio (%)

Ionizable Cationic Lipid 113-N16B 50

Helper Lipid
1,2-dioleoyl-sn-glycero-3-

phosphocholine (DOPC)
10

Structural Lipid Cholesterol 38.5

PEGylated Lipid

1,2-dimyristoyl-rac-glycero-3-

methoxypolyethylene glycol-

2000 (DMG-PEG2000)

1.5

This specific composition has been shown to be effective for in vivo applications, directing

mRNA delivery to the lungs.[1] The high percentage of the 113-N16B lipid is crucial for mRNA

encapsulation and endosomal escape, while the other components contribute to the structural

integrity and stability of the nanoparticle.

Experimental Workflow for 113-N16B LNP
Formulation
The following diagram illustrates the general workflow for the preparation of 113-N16B LNPs

encapsulating mRNA.
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Fig 1. LNP Formulation Workflow

Detailed Experimental Protocol
This protocol outlines the preparation of 113-N16B LNPs using a microfluidic mixing device, a

method that allows for precise control over nanoparticle formation and results in a homogenous

population of LNPs.

Materials
Lipids:

113-N16B (Ionizable Cationic Lipid)

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) (Helper Lipid)

Cholesterol (Structural Lipid)
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1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

(PEGylated Lipid)

mRNA: mRNA transcript of interest

Solvents and Buffers:

Ethanol (200 proof, molecular biology grade)

Sodium Acetate Buffer (50 mM, pH 4.0)

Phosphate-Buffered Saline (PBS), pH 7.4 (for dialysis)

Equipment:

Microfluidic mixing device (e.g., NanoAssemblr®)

Syringes and tubing compatible with the microfluidic device

Dialysis cassette (e.g., 10 kDa MWCO)

Dynamic Light Scattering (DLS) instrument

Fluorometer and RiboGreen assay kit

Cryogenic Transmission Electron Microscope (cryo-TEM)

Stock Solution Preparation
Lipid-Ethanol Stock Solution:

Prepare individual stock solutions of 113-N16B, DOPC, cholesterol, and DMG-PEG2000

in 200-proof ethanol. The concentration of each stock solution should be determined

based on the desired final LNP concentration and the volume capacity of the microfluidic

system. A common starting concentration is 10-25 mM for the total lipid mixture.

In a separate sterile tube, combine the individual lipid stock solutions to achieve the final

molar ratio of 50:10:38.5:1.5 (113-N16B:DOPC:Cholesterol:DMG-PEG2000).
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Vortex the mixed lipid solution thoroughly to ensure homogeneity.

mRNA-Aqueous Buffer Stock Solution:

Dilute the mRNA transcript in 50 mM sodium acetate buffer (pH 4.0) to the desired

concentration. The N/P ratio (molar ratio of nitrogen in the ionizable lipid to phosphate in

the mRNA) is a critical parameter to optimize, with a typical starting range of 3-6.

LNP Formulation using Microfluidics
System Setup:

Prime the microfluidic mixing device with ethanol and the aqueous buffer according to the

manufacturer's instructions.

Mixing:

Load the lipid-ethanol stock solution into one syringe and the mRNA-aqueous buffer stock

solution into another.

Set the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phase.

A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol).

These parameters are crucial for controlling particle size and may require optimization.

Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly

of lipids and the encapsulation of mRNA into LNPs.

Purification and Buffer Exchange
Dialysis:

Immediately after formulation, dialyze the LNP solution against sterile PBS (pH 7.4) using

a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and unencapsulated mRNA.

Perform dialysis overnight at 4°C with at least two buffer changes.

LNP Characterization
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A thorough characterization of the formulated LNPs is essential to ensure quality and

consistency.

Table 2: Key Characterization Parameters for 113-N16B LNPs

Parameter Method Typical Expected Value

Particle Size (Hydrodynamic

Diameter)

Dynamic Light Scattering

(DLS)
80 - 150 nm

Polydispersity Index (PDI)
Dynamic Light Scattering

(DLS)
< 0.2

Zeta Potential
Dynamic Light Scattering

(DLS)
Near-neutral at pH 7.4

mRNA Encapsulation

Efficiency
RiboGreen Assay > 90%

Morphology

Cryogenic Transmission

Electron Microscopy (cryo-

TEM)

Spherical, electron-dense core

Protocol for RiboGreen Assay (Encapsulation Efficiency):

Prepare two sets of LNP samples.

To one set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the

encapsulated mRNA.

Add the RiboGreen reagent to both sets of samples (lysed and intact).

Measure the fluorescence intensity of both sets using a fluorometer.

Calculate the encapsulation efficiency using the following formula:

Encapsulation Efficiency (%) = (Fluorescence of lysed LNPs - Fluorescence of intact

LNPs) / Fluorescence of lysed LNPs * 100
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Signaling Pathway for LNP-mediated mRNA Delivery
The following diagram illustrates the proposed mechanism of cellular uptake and endosomal

escape of 113-N16B LNPs, leading to mRNA translation in the cytoplasm.
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Fig 2. LNP Cellular Uptake and mRNA Translation
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These application notes provide a foundational framework for the successful formulation and

characterization of 113-N16B LNPs for mRNA delivery. Researchers are encouraged to

optimize these protocols further based on their specific mRNA cargo and experimental

objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

